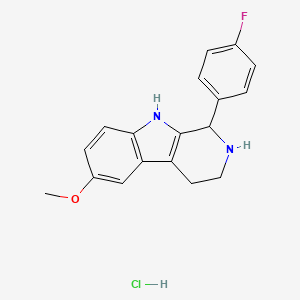

1-(4-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Description

1-(4-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride (CAS: 1431965-08-0) is a β-carboline derivative characterized by a tetrahydro-β-carboline scaffold substituted with a 4-fluorophenyl group at position 1 and a methoxy group at position 4. Its molecular formula is C₁₈H₁₈ClFN₂O, with a molecular weight of 332.81 g/mol .

Properties

IUPAC Name |

1-(4-fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O.ClH/c1-22-13-6-7-16-15(10-13)14-8-9-20-17(18(14)21-16)11-2-4-12(19)5-3-11;/h2-7,10,17,20-21H,8-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULUVLFUYCBUJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=C(C=C4)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride typically involves several key steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 6-methoxy-1-tetralone.

Condensation Reaction: The initial step involves a condensation reaction between 4-fluoroaniline and 6-methoxy-1-tetralone under acidic conditions to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form the beta-carboline core structure.

Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form to enhance its stability and solubility.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Neurogenic Potential

Research indicates that derivatives of tetrahydro-beta-carbolines can stimulate neurogenesis and neuronal maturation. Specifically, studies have shown that compounds similar to 1-(4-fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can promote neuronal differentiation in vitro .

Anticancer Activity

The tetrahydro-beta-carboline scaffold has been explored for its potential as an anticancer agent. Studies have demonstrated that this compound can inhibit enzymes such as aminopeptidase N (APN), which is implicated in cancer progression. The binding affinity of these compounds to APN enhances their potential as anticancer therapeutics .

Table 1 summarizes the anticancer activity of various beta-carboline derivatives:

| Compound Name | Mechanism of Action | IC50 (µM) | Target |

|---|---|---|---|

| 1-(4-fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline | APN Inhibition | TBD | Cancer Cells |

| Pinoline | Neurogenesis Stimulation | TBD | Neuronal Cells |

| Other Derivatives | HDAC Inhibition | TBD | Tumor Cells |

Pharmacological Applications

The diverse pharmacological profiles of beta-carbolines have led to their investigation as potential drugs for treating various conditions:

- Neurological Disorders : Due to their neurogenic properties, these compounds may be beneficial in treating neurodegenerative diseases.

- Cancer Therapy : The ability to inhibit tumor growth through enzyme modulation positions these compounds as promising candidates in cancer research.

Case Studies

Several case studies have documented the effects of beta-carboline derivatives on cancer cell lines:

- In Vitro Studies : Compounds were tested against breast cancer cell lines (MDA-MB-231 and MDA-MB-468), showing significant reductions in tumor sphere formation when combined with standard chemotherapy agents .

- In Vivo Studies : Animal models treated with combinations of beta-carbolines and chemotherapeutics exhibited reduced tumor growth compared to controls .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

β-carbolines are a versatile class of compounds with modifications at positions 1, 6, and 9 significantly influencing their biological activity. Below is a detailed comparison of the target compound with its close analogs:

Substituent Variations on the Phenyl Ring

a) 1-(3-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline Hydrochloride

- CAS : 1158793-60-2

- Molecular Weight : 332.81 g/mol (identical to the target compound)

- Key Difference : Fluorine substitution at the meta position instead of para on the phenyl ring.

b) 1-(3-Methoxyphenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline

- CAS : 1431967-99-5

- Molecular Weight : 308.34 g/mol

- Key Difference : Replacement of fluorine with a methoxy group at the meta position.

- Impact : Methoxy groups are bulkier and more electron-donating than fluorine, which could enhance solubility but reduce metabolic stability .

c) 1-(2-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

- CAS : 331852-78-9

- Molecular Weight : 278.34 g/mol

- Key Difference : Methoxy substitution at the ortho position and absence of the 6-methoxy group.

- Impact : Ortho substitution introduces steric hindrance, likely diminishing receptor engagement. The lack of a 6-methoxy group may further reduce activity .

Electron-Withdrawing Group Modifications

a) 1-(4-Chloro-3-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline Hydrochloride

- CAS : 3380-78-7

- Molecular Weight : 363.08 g/mol

- Key Difference : Addition of chloro and nitro groups at positions 4 and 3 of the phenyl ring.

- Impact : The strong electron-withdrawing effects of nitro and chloro groups may enhance binding to serotonin receptors (e.g., 5-HT₂A) but increase toxicity risks .

b) 1-(3-Nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline Hydrochloride

Alkyl and Aromatic Substitutions

a) 1-(3-Methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline Hydrochloride

- CAS: Not specified

- Molecular Weight : 298.81 g/mol

- Key Difference : Methyl group at the meta position.

b) 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline Hydrochloride

Structural and Pharmacological Trends

Substituent Position and Activity

- Para-substituted analogs (e.g., 4-fluoro) generally show higher receptor binding due to optimal steric alignment with target sites.

- Meta-substituted analogs (e.g., 3-fluoro, 3-nitro) exhibit moderate activity, while ortho-substituted derivatives (e.g., 2-methoxy) are often inactive due to steric clashes .

Functional Group Effects

Key Data Table

Biological Activity

1-(4-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride (CAS Number: 1431965-08-0) is a derivative of the beta-carboline family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and parasitology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.

The molecular formula of 1-(4-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline is with a molecular weight of approximately 296.345 g/mol. Its structure features a tetrahydro-beta-carboline core with a fluorophenyl and methoxy substituent, which may influence its biological interactions.

Antitumor Activity

Research has indicated that beta-carboline derivatives exhibit significant antitumor properties. For instance, compounds within this class have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. A study focusing on beta-carboline derivatives reported IC50 values ranging from 9.86 µM to 11.17 µM against prostate cancer (PC-3) cells, demonstrating notable cytotoxic effects .

Table 1: Antitumor Activity of Beta-Carboline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 8q | PC-3 | 9.86 | Induces apoptosis; ROS accumulation |

| Compound 8g | K562 | 11.17 | Cell cycle arrest in G0/G1 phase |

| Harmine | PC-3 | 30 | Positive control for comparison |

Trypanocidal Activity

In addition to its antitumor effects, 1-(4-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline has been evaluated for its activity against Trypanosoma cruzi , the causative agent of Chagas disease. The compound exhibited a dose-dependent inhibitory effect on various forms of the parasite with an IC50 value of 14.9 µM against the epimastigote form . Importantly, it demonstrated low cytotoxicity towards mammalian cells, with a selectivity index significantly favoring the parasite.

Table 2: Trypanocidal Activity Against T. cruzi

| Form | IC50 (µM) | EC50 (µM) | Selectivity Index |

|---|---|---|---|

| Epimastigote | 14.9 | N/A | 31 |

| Trypomastigote | N/A | 45 | N/A |

| Amastigote | N/A | 33 | N/A |

The biological activity of beta-carbolines can be attributed to several mechanisms:

- Inhibition of Topoisomerases : Beta-carbolines are known to inhibit topoisomerases I and II, enzymes critical for DNA replication and transcription .

- Induction of Apoptosis : Compounds such as the studied beta-carbolines induce apoptosis through the accumulation of reactive oxygen species (ROS), leading to cell cycle arrest and programmed cell death .

- Selective Toxicity : The selective toxicity towards cancerous and parasitic cells while sparing normal cells makes these compounds promising candidates for therapeutic development .

Case Studies

Several studies have explored the biological activity of beta-carboline derivatives:

- Study on Antitumor Activity : A systematic evaluation revealed that derivatives with larger substituents at C1 showed enhanced cytotoxicity against human tumor cell lines . The findings suggest that structural modifications can significantly impact biological efficacy.

- Investigation into Trypanocidal Effects : Another study highlighted the effectiveness of beta-carbolines in reducing infection rates in mammalian cells infected with T. cruzi . The low cytotoxicity observed in human red blood cells further supports their potential as therapeutic agents.

Q & A

Q. Q: What are the standard synthetic routes for preparing 1-(4-fluorophenyl)-6-methoxy-beta-carboline derivatives?

A: The compound is typically synthesized via condensation reactions. A modified Maillard reaction using 5-methoxytryptamine and 4-fluorobenzaldehyde under acidic conditions (e.g., HCl) is a common route . Alternatively, the Pictet-Spengler reaction can cyclize tryptamine derivatives with aldehydes to form the beta-carboline core . Post-synthesis, purification involves recrystallization or column chromatography, with structural validation via NMR, IR, and mass spectrometry .

Advanced Synthesis Optimization

Q. Q: How can reaction yields be improved for fluorophenyl-substituted beta-carbolines?

A: Optimize reaction parameters:

- Temperature control : Slow heating (e.g., 60°C for 24 hours) enhances regioselectivity.

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.

Contaminants from side reactions (e.g., over-alkylation) require careful monitoring via TLC or HPLC .

Basic Structural Characterization

Q. Q: What analytical techniques confirm the structure and purity of this compound?

A:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and fluorophenyl signals (J coupling ~8–9 Hz for para-F) .

- IR spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Characterization Challenges

Q. Q: How are crystallographic data used to resolve ambiguities in beta-carboline structures?

A: Single-crystal X-ray diffraction resolves bond angles and torsional strain in the tetrahydro-beta-carboline ring. For hygroscopic samples, use low-temperature (193 K) crystallography to prevent lattice distortion . Pair with DFT calculations to validate electronic environments of the fluorophenyl group .

Basic Mechanistic Insights

Q. Q: What neurotransmitter systems interact with this compound?

A: Beta-carbolines often modulate serotonergic (5-HT₂A) and dopaminergic (D₂) receptors due to structural mimicry of indolealkylamines. In vitro radioligand binding assays (e.g., competitive displacement with [³H]ketanserin) quantify affinity .

Advanced Mechanistic Studies

Q. Q: How can in vivo neuroprotective effects be evaluated?

A: Use oxidative stress models (e.g., rotenone-induced neuronal apoptosis in SH-SY5Y cells). Measure biomarkers like caspase-3 activity (ELISA) and ROS levels (DCFH-DA fluorescence). Compare with structural analogs (e.g., 2-fluorophenyl derivatives) to isolate fluorophenyl-specific effects .

Structure-Activity Relationship (SAR) Studies

Q. Q: How does the 4-fluorophenyl substituent influence bioactivity?

A: The para-fluorine enhances lipophilicity (logP ↑) and metabolic stability by reducing CYP450-mediated oxidation. SAR studies suggest fluorophenyl improves blood-brain barrier penetration vs. methylphenyl analogs . Test via parallel artificial membrane permeability assays (PAMPA) .

Addressing Data Contradictions

Q. Q: How to resolve discrepancies in reported IC₅₀ values across studies?

A: Variability arises from:

- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) affects protonation states.

- Cell lines : Receptor density differences (e.g., HEK293 vs. CHO).

Standardize protocols using reference compounds (e.g., harmine for MAO inhibition) and validate via dose-response curves (3+ replicates) .

Solubility and Stability Considerations

Q. Q: What buffers stabilize this compound in aqueous solutions?

A: Use phosphate-buffered saline (PBS, pH 7.4) with 5% DMSO for solubility. Avoid prolonged exposure to light (UV degradation) and store at -20°C under nitrogen to prevent oxidation. Monitor stability via HPLC-UV at 254 nm .

Safety and Handling Protocols

Q. Q: What precautions are needed given its acute toxicity profile?

A: Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use glove boxes for powder handling, N95 masks during weighing, and fume hoods for solvent work. Decontaminate spills with activated charcoal and 10% ethanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.